B1579684 Boc-2,5-Dimethy-L-Phenylalanine

Boc-2,5-Dimethy-L-Phenylalanine

Cat. No.: B1579684
M. Wt: 293.36
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2,5-Dimethyl-L-Phenylalanine is a protected derivative of the non-natural amino acid L-phenylalanine, where the amino group is shielded by a tert-butyloxycarbonyl (Boc) protecting group, and methyl substituents are located at the 2- and 5-positions of the phenyl ring. This compound is primarily utilized in peptide synthesis to introduce steric and electronic modifications into peptide chains, enabling tailored biochemical interactions. The Boc group offers temporary protection during solid-phase synthesis, as it is cleaved under acidic conditions (e.g., trifluoroacetic acid), while the methyl substitutions influence solubility, conformational stability, and receptor binding properties of the resulting peptides.

Properties

Molecular Weight

293.36

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Boc-2,5-Dimethyl-L-Phenylalanine can be contextualized by comparing it to positional isomers and analogs with alternative protecting groups. Key comparisons are detailed below:

Boc-3,5-Dimethyl-L-Phenylalanine (Positional Isomer)

  • Structure : Methyl groups at the 3- and 5-positions of the phenyl ring (meta-substitution) instead of 2- and 5-positions (ortho/meta-substitution) .
  • Physical Properties: CAS: 849440-33-1 Molecular Formula: C₁₆H₂₃NO₄ Molecular Weight: 293.36 g/mol Melting Point: 106–110°C (hexane/ethyl acetate solvent system) . pKa: 3.94 ± 0.10 (predicted), indicating slightly stronger acidity than unmodified phenylalanine due to electron-withdrawing effects of methyl groups .
  • Meta-substitution may lead to distinct π-π stacking interactions in peptide assemblies, altering secondary structures .

Cbz-2,5-Dimethyl-L-Phenylalanine (Alternative Protecting Group)

  • Structure : Features a carbobenzyloxy (Cbz) group instead of Boc, with methyl groups at 2- and 5-positions .
  • Physical Properties :
    • CAS : 1270292-32-4
    • Purity : Industrial grade (99%) .
  • Functional Differences: Deprotection: Cbz is removed via hydrogenolysis (H₂/Pd), whereas Boc requires acidic conditions. This makes Cbz less suitable for acid-sensitive peptide sequences . Stability: Boc is more resistant to nucleophilic attack during coupling steps, offering synthetic advantages in multi-step peptide elongation.

Analytical Differentiation

Liquid chromatography-mass spectrometry (LC-MS) methods, as described for phenethylamine derivatives in forensic analysis , can be adapted to distinguish Boc-2,5-Dimethyl-L-Phenylalanine from its analogs. Key discriminators include:

  • Retention Times : Ortho-substituted Boc-2,5 derivatives may exhibit longer retention times in reversed-phase LC due to increased hydrophobicity compared to meta-substituted isomers.
  • Mass Spectra : Fragmentation patterns differ based on substitution positions (e.g., loss of methyl groups or protecting groups).

Data Table: Comparative Properties

Property Boc-2,5-Dimethyl-L-Phenylalanine (Inferred) Boc-3,5-Dimethyl-L-Phenylalanine Cbz-2,5-Dimethyl-L-Phenylalanine
CAS No. N/A 849440-33-1 1270292-32-4
Molecular Formula C₁₆H₂₃NO₄ C₁₆H₂₃NO₄ Not specified
Molecular Weight (g/mol) ~293.36 293.36 Not specified
Melting Point ~100–105°C (predicted) 106–110°C Not specified
Protecting Group Boc Boc Cbz
Deprotection Method Acid (e.g., TFA) Acid (e.g., TFA) Hydrogenolysis (H₂/Pd)
Applications Peptide synthesis Peptide synthesis Industrial synthesis

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